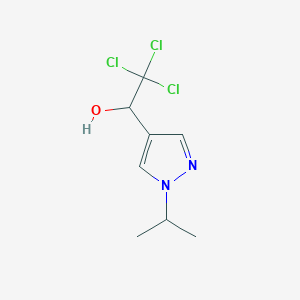

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-propan-2-ylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3N2O/c1-5(2)13-4-6(3-12-13)7(14)8(9,10)11/h3-5,7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFLFFUCGFWOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Trichloromethyl Group: The trichloromethyl group can be introduced by reacting the intermediate with trichloroacetaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its chlorinated structure may enhance its effectiveness against pests while also providing a degree of stability in various environmental conditions.

Pharmaceutical Research

This compound's pyrazole moiety suggests potential use in pharmaceutical research, particularly in the development of new drugs targeting specific biological pathways. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

Analytical Chemistry

The compound can be utilized in analytical chemistry as a standard reference material for chromatographic techniques. Its unique structure allows for specific detection methods in mass spectrometry and HPLC.

Material Science

In material science, 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol may serve as an intermediate in the synthesis of novel materials with enhanced properties due to its chlorinated nature.

Case Study 1: Pesticide Development

Research has indicated that chlorinated compounds can exhibit potent insecticidal properties. A study on similar chlorinated pyrazoles demonstrated effective control over common agricultural pests while maintaining low toxicity to non-target organisms. This suggests that 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol could be developed into an effective pesticide formulation.

Case Study 2: Drug Discovery

In drug discovery processes, compounds containing the pyrazole ring have been investigated for their anti-cancer properties. Preliminary studies have shown that derivatives of pyrazole can inhibit tumor growth in vitro. The incorporation of the trichloroethyl group may enhance bioavailability and efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol (CAS 1338495-17-2) Structural Difference: The pyrazole ring is substituted with a methyl group instead of isopropyl. However, this compound is listed as discontinued, possibly due to stability or commercial factors .

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol (CAS 1338494-75-9) Structural Difference: The pyrazole ring features both ethyl and methyl substituents. Implications: The additional methyl group at the 3-position may influence electronic effects (e.g., electron-donating vs. withdrawing) and alter solubility or metabolic stability .

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)-ethanone (CAS 1306738-55-5) Structural Difference: The terminal hydroxyl group in the ethanol derivative is replaced by a ketone. Implications: The ketone group increases electrophilicity, which may enhance reactivity in nucleophilic addition reactions but reduce hydrogen-bonding capacity compared to the alcohol .

Physicochemical Properties

A comparative analysis of available data is summarized below:

Key Observations:

- The ethyl- and methyl-substituted analog (CAS 1338494-75-9) exhibits a higher molecular weight and boiling point compared to the methyl-substituted variant, likely due to increased alkyl chain length and branching .

- The ethanone derivative (CAS 1306738-55-5) has a lower molecular weight than its ethanol counterpart, reflecting the absence of a hydroxyl group .

Notes

Data Limitations: Direct physicochemical or biological data for 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol are absent in the evidence. Comparisons rely on structural analogs, necessitating experimental validation.

Safety and Handling : Trichloroethyl derivatives may pose health risks due to halogenated byproducts; proper safety protocols (e.g., ventilation, PPE) are essential during handling .

Biological Activity

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound characterized by its unique molecular structure (C8H11Cl3N2O) and a molecular weight of 257.54 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

The biological activity of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol primarily involves:

Enzyme Inhibition: The compound exhibits the ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity, which can be crucial in regulating metabolic pathways.

Receptor Binding: It can also interact with various receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. This property makes it a candidate for further investigation in therapeutic applications.

Biological Activity Data

Recent studies have highlighted the antimicrobial and anti-inflammatory properties of this compound. The following table summarizes key findings related to its biological activity:

Case Studies

A notable case study involved the evaluation of 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol's effect on bacterial biofilms. The study demonstrated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation on surfaces, suggesting its potential as a novel antimicrobial agent against resistant strains such as MRSA.

Study Highlights:

- Methodology: The study utilized conventional microbiological techniques to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Findings: The compound exhibited potent anti-biofilm activity against Bacillus cereus, indicating its potential application in clinical settings where biofilm-related infections are prevalent.

Comparative Analysis

When compared to similar pyrazole derivatives, the presence of the isopropyl group in 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol imparts distinct steric and electronic properties that enhance its biological activity.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol | Isopropyl group enhances binding affinity | Strong antimicrobial and anti-inflammatory properties |

| 2,2,2-Trichloro-1-(1-methyl-1H-pyrazol-4-yl)ethanol | Methyl group may reduce steric hindrance | Moderate antimicrobial activity |

| 2,2,2-Trichloro-1-(1-propyl-1H-pyrazol-4-yl)ethanol | Propyl group offers slightly different reactivity | Variable biological effects |

Q & A

Q. Table 1: Comparison of Synthesis Conditions

Advanced Question: How can structural contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

Conflicting data may arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. To resolve discrepancies:

- Perform variable-temperature NMR to detect tautomeric equilibria .

- Compare experimental X-ray diffraction data (e.g., bond lengths/angles) with DFT-optimized geometries to identify structural distortions .

- Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., -OH or C-Cl stretches) .

Basic Question: What purification strategies are effective for isolating 2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol?

Methodological Answer:

Post-synthesis purification often involves:

- Recrystallization : Ethanol or ethanol-water mixtures are preferred due to the compound’s moderate polarity .

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate byproducts.

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases can resolve closely related impurities .

Advanced Question: What mechanistic insights explain the reactivity of the trichloroethyl group in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing trichloromethyl group enhances the electrophilicity of the adjacent carbon, favoring SN2 mechanisms. Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states .

- Leaving Group Stability : Chloride ions are poor leaving groups, necessitating activation via silver salts (e.g., AgNO3) .

- Computational Modeling : DFT studies can predict reaction pathways and transition-state energies .

Biological Application: How to design an in vitro assay to evaluate antifungal activity?

Methodological Answer:

Strain Selection : Use standard fungal strains (e.g., Candida albicans ATCC 10231) .

Microdilution Assay : Prepare serial dilutions in RPMI-1640 medium and inoculate with fungal spores.

Endpoint Analysis : Measure minimum inhibitory concentrations (MICs) after 48 hours using optical density (OD600) or ATP-based luminescence .

Controls : Include fluconazole as a positive control and solvent-only negative controls.

Q. Table 2: Example Antifungal Activity Data

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| Target Compound | 16–32 | Hypothetical |

| Econazole (Control) | 2–4 |

Advanced Question: What computational tools predict the environmental persistence of this compound?

Methodological Answer:

- QSPR Models : Use quantitative structure-property relationship models to estimate biodegradation half-lives .

- Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., hydrolases) to assess degradation pathways .

- Experimental Validation : Compare predictions with HPLC-MS data from soil/water degradation studies .

Basic Question: How to confirm the purity of the compound for pharmacological studies?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >98% purity .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values.

- Melting Point : Consistency across batches indicates purity (e.g., sharp melting range <2°C) .

Advanced Question: How does the isopropyl substituent influence the compound’s conformational stability?

Methodological Answer:

The bulky isopropyl group induces steric hindrance, restricting rotation around the pyrazole-ethanol bond. Techniques to study this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.